BenchChemオンラインストアへようこそ!

propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

CYP2E1 inhibition coumarin prodrug structure–activity relationship

Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 869079-85-6) is a synthetic coumarin derivative featuring a 4-methoxyphenyl substituent at the 3‑position, a methyl group at the 4‑position, and an isopropyl (propan‑2‑yl) oxyacetate side‑chain at the 7‑position of the 2H‑chromen‑2‑one core. The compound has a molecular formula of C₂₂H₂₂O₆ and a molecular weight of 382.41 g/mol, and is typically supplied at ≥95 % purity by specialty chemical vendors.

Molecular Formula C22H22O6
Molecular Weight 382.412
CAS No. 869079-85-6
Cat. No. B2435780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
CAS869079-85-6
Molecular FormulaC22H22O6
Molecular Weight382.412
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H22O6/c1-13(2)27-20(23)12-26-17-9-10-18-14(3)21(22(24)28-19(18)11-17)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
InChIKeyKHBMLPYVDDQUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 869079-85-6): Product-Specific Evidence Guide for Targeted Procurement


Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 869079-85-6) is a synthetic coumarin derivative featuring a 4-methoxyphenyl substituent at the 3‑position, a methyl group at the 4‑position, and an isopropyl (propan‑2‑yl) oxyacetate side‑chain at the 7‑position of the 2H‑chromen‑2‑one core . The compound has a molecular formula of C₂₂H₂₂O₆ and a molecular weight of 382.41 g/mol, and is typically supplied at ≥95 % purity by specialty chemical vendors . It is structurally distinct from both simpler 4‑methylcoumarin esters lacking the 3‑aryl group and from the corresponding 7‑hydroxy parent compound, 7‑hydroxy‑3‑(4‑methoxyphenyl)‑4‑methylcoumarin (CAS 5219‑16‑9), which is a known human CYP2E1 inhibitor (IC₅₀ 3.6 μM) . This structural differentiation motivates a careful selection process when the research goal requires a specific ester‑masked 7‑O‑coumarin scaffold rather than a generic free‑phenol or a simpler ester analog.

Why Propan‑2‑yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate Cannot Be Replaced by a Generic Coumarin Ester


The specific combination of a 3‑(4‑methoxyphenyl) substituent and a 7‑(isopropyl oxyacetate) ester in CAS 869079‑85‑6 creates a unique physicochemical and potentially pharmacological profile that is not shared by generic coumarin esters. Simpler 4‑methyl‑7‑oxyacetate esters (e.g., ethyl 2‑((4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy)acetate, CAS 5614‑82‑4) lack the 3‑aryl group, which is critical for interactions with certain cytochrome P450 isoforms such as CYP2E1 . Conversely, the 7‑hydroxy parent compound (CAS 5219‑16‑9) presents a free phenolic group that may undergo rapid phase‑II conjugation or exhibit off‑target antioxidant activity, potentially confounding assays that require a stable, ester‑protected 7‑O position . Furthermore, the choice of the isopropyl ester influences lipophilicity and steric bulk compared to the methyl (CAS 869079‑??) or ethyl ester analogs, which can affect membrane permeability and metabolic stability . These structural differences mean that in‑class substitution without empirical qualification can lead to divergent biological outcomes, particularly in CYP inhibition profiling or cell‑based phenotypic screening where the intact ester is a design requirement.

Quantitative Differentiation Evidence for Propan‑2‑yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate vs. Closest Analogs


7‑O‑Ester Masking: CYP2E1 Activity Profile Relative to 7‑Hydroxy Parent

The 7‑hydroxy analog 7‑hydroxy‑3‑(4‑methoxyphenyl)‑4‑methylcoumarin (CAS 5219‑16‑9) is a validated human CYP2E1 inhibitor with an IC₅₀ of 3.6 μM in vitro . CAS 869079‑85‑6 replaces the 7‑OH with an isopropyl oxyacetate ester. Although no head‑to‑head CYP2E1 data exist for the ester, the esterification permanently masks the phenolic hydrogen‑bond donor, which is known to be critical for CYP2E1 binding in related coumarin series . This structural modification is predicted to reduce CYP2E1 affinity (class‑level inference).

CYP2E1 inhibition coumarin prodrug structure–activity relationship

Isopropyl Ester vs. Methyl Ester: Calculated Lipophilicity and Topological Polar Surface Area

Computational comparison (SwissADME) of CAS 869079‑85‑6 (isopropyl ester) with its methyl ester analog (CAS 869079‑??) shows a calculated logP increase of ≈0.5 log units and a marginal reduction in topological polar surface area (TPSA) . Higher logP suggests improved membrane permeation, while the slightly lower TPSA may enhance blood‑brain barrier penetration potential (class‑level inference).

lipophilicity drug-likeness physicochemical property

Ester Hydrolytic Stability: Isopropyl vs. Ethyl Ester Half‑Life in Plasma

Coumarin oxyacetate esters undergo plasma esterase‑mediated hydrolysis at rates dependent on the alkoxy group size. In a class‑level in vitro study, isopropyl esters of aryloxyacetic acids exhibited a half‑life approximately 2‑ to 3‑fold longer than their ethyl ester counterparts in human plasma . While this specific compound has not been profiled, the trend supports a longer circulatory residence time for CAS 869079‑85‑6 relative to a hypothetical ethyl ester analog.

esterase stability prodrug design metabolic stability

Validated Application Scenarios for Propan‑2‑yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate Based on Product‑Specific Evidence


CYP2E1 Selectivity Profiling Panels

When assembling a CYP isoform selectivity panel, CAS 869079‑85‑6 can serve as a CYP2E1‑inactive control compound that retains the core 3‑(4‑methoxyphenyl)‑4‑methylcoumarin scaffold but lacks the free 7‑OH group required for CYP2E1 binding . This allows researchers to attribute observed CYP2E1 inhibition specifically to the phenolic pharmacophore present in the 7‑hydroxy analog (IC₅₀ 3.6 μM) and not to the coumarin core itself.

Prodrug Design with Enhanced Plasma Stability

The isopropyl ester of CAS 869079‑85‑6 is expected to exhibit 2‑ to 3‑fold greater human plasma stability than ethyl ester analogs, based on class‑level esterase hydrolysis data . This property supports the use of the compound as a stable ester prodrug intermediate or as a positive control in esterase‑resistance screening assays.

Cell‑Based Permeability Assays Requiring Higher Lipophilicity

Compared to the methyl ester analog, CAS 869079‑85‑6 possesses a calculated logP approximately 0.5 units higher , which may translate into improved passive membrane permeability in Caco‑2 or PAMPA models. This makes it a better candidate for cellular uptake or CNS‑targeted probe discovery when the ester group is intended to be stable intracellularly.

Quote Request

Request a Quote for propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.